7-Methylquinoline-3,4-diamine
Description
Properties
CAS No. |
110643-81-7 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H11N3/c1-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,11H2,1H3,(H2,12,13) |
InChI Key |
LAWBEBYKRXGTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-3,4-diamine can be achieved through several methods. One common approach involves the cyclization of suitable aniline precursors. For instance, the Skraup reaction and its modification, the Doebner-Miller synthesis, are often employed. These methods typically involve the use of glycerol and sulfuric acid or α,β-unsaturated carbonyl compounds like crotonaldehyde .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often utilizes catalytic systems and green chemistry principles. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods used to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like stannous chloride and sodium dithionite are often used.
Substitution: Reagents such as alkyl halides and aryl thiols are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and various functionalized derivatives that can be further utilized in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
7-Methylquinoline-3,4-diamine and its derivatives have demonstrated notable antimicrobial properties against various pathogens. Research has shown that certain derivatives exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study synthesized several quinoline derivatives, including this compound. The compounds were tested for antimicrobial activity using the well diffusion method. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 6.25 | Mycobacterium smegmatis |
| 9c | 12.5 | Pseudomonas aeruginosa |
Anticancer Properties
Quinoline derivatives, including this compound, are under investigation for their anticancer potential. The structural features of these compounds allow them to interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity
In a recent study, several quinoline derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results revealed that certain modifications at the 7-position significantly enhanced anticancer activity compared to unmodified quinolines .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (Cervical) |
| Derivative A | 8 | MCF-7 (Breast) |
Antimalarial Activity
The quinoline scaffold is well-known for its antimalarial properties, with compounds like chloroquine and mefloquine being prime examples. This compound has shown promise in this area as well.
Case Study: Antimalarial Evaluation
A series of synthesized quinoline derivatives were screened for their antiplasmodial activity against Plasmodium falciparum. Compounds derived from this compound exhibited moderate to high potency, with some demonstrating effective inhibition at low nanomolar concentrations .
| Compound | EC50 (nM) | Target Organism |
|---|---|---|
| This compound | 120 | Plasmodium falciparum |
| Derivative B | 50 | Plasmodium berghei |
Synthesis and Structural Modifications
The synthesis of this compound often involves various chemical reactions that allow for structural modifications to enhance biological activity. Techniques such as Skraup synthesis and other methodologies are commonly employed.
Synthesis Overview
The compound can be synthesized from aniline and appropriate aldehydes through multi-step reactions involving cyclization and functional group transformations .
Mechanism of Action
The mechanism of action of 7-Methylquinoline-3,4-diamine involves its interaction with various molecular targets. The compound can bind to DNA, enzymes, and receptors, leading to alterations in cellular processes. For example, quinoline derivatives are known to inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
a. 8-Bromo-7-methylquinoline-3,4-diamine
- Structure : Differs by a bromine substituent at the 8-position.
- Molecular Formula: C₁₀H₁₀BrN₃ (vs. C₁₀H₁₁N₃ for the non-brominated compound).
- Key Properties : Higher molecular weight (252.11 g/mol) due to bromine, which increases hydrophobicity and may enhance halogen bonding in molecular interactions ().
b. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure : Features chlorophenyl and methoxyphenyl groups at the 2- and 3-positions.
- Synthesis : Prepared via Pd-catalyzed cross-coupling (PdCl₂(PPh₃)₂/PCy₃), yielding a solid with a melting point of 223–225°C ().
- Implications: Bulky aryl substituents likely reduce solubility compared to 7-methylquinoline-3,4-diamine but improve thermal stability.
Pyridazine and Pyrimidine Derivatives
a. 5-Chloro-N3-(4-methoxybenzyl)pyridazine-3,4-diamine
- Structure : Pyridazine core with chloro and methoxybenzyl groups.
- Applications: Used as a building block in medicinal chemistry; the electron-withdrawing chlorine may enhance reactivity in nucleophilic substitutions compared to the electron-donating methyl group in this compound ().
b. IC2 (6-methylquinazoline-2,4-diamine) and IC5 (6-methylpyrido[2,3-f]pyrimidine-2,4-diamine)
- DNA Intercalation: Both exhibit activity comparable to Doxorubicin.
Isoquinoline Derivatives
a. 7-Isoquinolinamine, 3,4-dihydro-1-(2-methylpropyl)
- Structure: Isoquinoline regioisomer with a dihydro group and isopropyl chain.
Table 1: Comparative Analysis of Key Compounds
Reactivity and Solubility
- Electron Effects: Methyl groups (electron-donating) in this compound may increase electron density on the quinoline ring, enhancing nucleophilic substitution compared to chloro- or bromo-substituted analogs.
- Solubility: Amino groups improve water solubility, but methyl and aryl substituents may counteract this effect.
Biological Activity
7-Methylquinoline-3,4-diamine is a quinoline derivative characterized by a methyl group at the 7-position and two amine groups at the 3 and 4 positions of the quinoline ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 173.21 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Quinoline derivatives are known for their potential therapeutic effects, including the ability to combat various bacterial and fungal infections. This compound has been shown to inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.
Anticancer Activity
Quinoline derivatives, including this compound, have demonstrated anticancer properties . Studies suggest that this compound can inhibit specific enzymes involved in cell proliferation and apoptosis, such as topoisomerases. The inhibition of these enzymes disrupts DNA replication in cancer cells, leading to reduced tumor growth.
Case Study:
In a study assessing the anticancer effects of various quinoline derivatives, this compound was found to exhibit cytotoxic effects against human cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- DNA Binding: The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: It has been identified as an inhibitor of topoisomerase enzymes, which play critical roles in DNA unwinding during replication.
- Receptor Modulation: The compound may also interact with specific cellular receptors, influencing signal transduction pathways involved in cell growth and differentiation.
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse functionalization and modification. Comparative studies with similar compounds highlight its unique features:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 8-Bromo-7-methylquinoline-3,4-diamine | C10H9BrN2 | Antimicrobial and anticancer properties |
| 7-Chloroquinoline | C9H6ClN | Antimalarial properties |
| 4-Aminoquinoline | C9H10N2 | Antimicrobial and anticancer activities |
The presence of both methyl and diamine groups enhances its reactivity compared to simpler derivatives like 7-Chloroquinoline or 4-Aminoquinoline.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Oxidation: Converts the compound into quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
- Reduction: Nitro groups can be reduced to amines using reducing agents like stannous chloride.
- Substitution Reactions: Alkyl halides can be used for further functionalization under mild conditions.
Research Applications
This compound has wide-ranging applications in various fields:
- Medicinal Chemistry: As a scaffold for developing new drugs targeting cancer and infectious diseases.
- Biological Research: Investigating its role in cellular processes and potential therapeutic interventions.
- Industrial Applications: Used in the synthesis of dyes and agrochemicals due to its reactive nature.
Q & A
Q. What are the common synthetic routes for 7-methylquinoline-3,4-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of quinoline diamines typically involves cyclization or cross-coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ or Pd(OAc)₂) with arylboronic acids in DMF or ethanol under reflux is a validated method . Optimization includes:
- Catalyst screening : Test Pd-based catalysts (e.g., PCy3) to enhance regioselectivity.
- Solvent effects : Polar aprotic solvents (DMF) may improve reaction rates compared to ethanol.
- Temperature control : Reflux conditions (~80–100°C) balance reaction speed and decomposition risks.
Purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol) is recommended .
Q. Table 1: Example Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | DMF | 80 | 65–70 | |
| Acetic acid | EtOH | Reflux | 55–60 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to verify methyl and amine group positions.
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Melting point analysis : Compare experimental values (e.g., 223–225°C in ethanol) with literature .
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or substituent effects. Systematic approaches include:
- Dose-response profiling : Test multiple concentrations (e.g., 1–100 μM) to establish EC₅₀/IC₅₀ values.
- Control experiments : Use known inhibitors (e.g., DBeQ for VCP/p97 inhibition studies) to validate assay conditions .
- Structural analogs : Compare bioactivity across derivatives (e.g., 4-methoxy vs. 4-chloro substituents) to isolate structure-activity relationships .
- Statistical rigor : Apply ANOVA or t-tests to assess significance (α < 0.05) .
Q. How can computational modeling guide the design of this compound derivatives for specific biological targets?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or proteases.
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical .
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst loading : Reduce Pd catalyst use (e.g., from 5 mol% to 1 mol%) via ligand optimization (e.g., chiral phosphines).
- Solvent recycling : Implement green chemistry principles (e.g., ethanol recovery).
- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution methods.
Data Analysis and Reporting
Q. How should researchers document synthetic protocols and analytical data to ensure reproducibility?
- Methodological Answer : Follow guidelines for:
- Materials and Methods : Specify catalyst ratios, solvent grades, and instrument parameters (e.g., NMR field strength) .
- Ethical reporting : Declare approval from institutional review boards if bioassays involve human/animal models .
- Data repositories : Deposit raw spectra/chromatograms in open-access platforms (e.g., Zenodo).
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Key Parameters |
|---|---|---|
| ¹H NMR | Structural confirmation | δ 6.8–8.5 (aromatic protons) |
| HPLC-MS | Purity assessment | Retention time, m/z 177.2 |
| DSC | Thermal stability | Melting point >220°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
